molecular formula C19H16N2O4 B2705387 7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide CAS No. 1351644-84-2

7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide

Cat. No.: B2705387
CAS No.: 1351644-84-2
M. Wt: 336.347
InChI Key: OXHLOPIEQARMJQ-UHFFFAOYSA-N
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Description

7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

The synthesis of 7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide involves several steps. One common method includes the reaction of 7-methoxy-1,2,3,4-tetrahydroisoquinoline with benzofuran-2-carboxylic acid under specific conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit the activity of pro-inflammatory cytokines, thereby reducing inflammation .

Comparison with Similar Compounds

7-methoxy-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7-methoxy-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c1-24-15-4-2-3-12-9-16(25-17(12)15)19(23)21-13-6-5-11-7-8-20-18(22)14(11)10-13/h2-6,9-10H,7-8H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHLOPIEQARMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC4=C(CCNC4=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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